4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.
Methoxylation and sulfonylation: These steps introduce the methoxy and piperidinosulfonyl groups, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of “4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymatic activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE: This compound itself.
Other pyrazoles: Compounds with similar pyrazole rings but different substituents.
Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(2-methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-20(23(28)27(25-17)18-9-5-3-6-10-18)16-24-21-12-11-19(15-22(21)31-2)32(29,30)26-13-7-4-8-14-26/h3,5-6,9-12,15-16,25H,4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOSAISISYQILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.